1-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-3-(thiophen-2-yl)urea
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Overview
Description
1-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-3-(thiophen-2-yl)urea is a synthetic organic compound that features a triazole ring and a thiophene ring. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-3-(thiophen-2-yl)urea typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Attachment of the Triazole to the Butan-2-yl Group: This step may involve a nucleophilic substitution reaction.
Formation of the Urea Linkage: This can be done by reacting an amine with an isocyanate.
Introduction of the Thiophene Ring: This step may involve a coupling reaction, such as a Suzuki or Heck reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
1-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The urea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
1-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-3-(thiophen-2-yl)urea may have applications in:
Medicinal Chemistry: Potential use as a drug candidate due to its unique structure.
Biological Research: Studying its interactions with biological targets.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with triazole and thiophene rings can interact with enzymes, receptors, or other proteins, affecting their function. The urea group can form hydrogen bonds, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-phenylurea: Similar structure but with a phenyl ring instead of a thiophene ring.
1-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-3-(pyridin-2-yl)urea: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of both a triazole and a thiophene ring in 1-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-3-(thiophen-2-yl)urea makes it unique, potentially offering a distinct set of biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-[3-methyl-1-(triazol-2-yl)butan-2-yl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5OS/c1-9(2)10(8-17-13-5-6-14-17)15-12(18)16-11-4-3-7-19-11/h3-7,9-10H,8H2,1-2H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXILXIUSRABGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)NC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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